C-2 Triptofordin
Description
Contextualization of Dihydroagarofuran (B1235886) Sesquiterpenoids in Natural Product Drug Discovery
Dihydroagarofuran sesquiterpenoids are a structurally diverse class of natural products primarily found in the plant family Celastraceae. researchgate.net These compounds are characterized by a tricyclic skeleton and have demonstrated a wide array of biological activities, including anti-inflammatory, immunosuppressive, cytotoxic, and antiviral properties. researchgate.net The structural complexity and potent bioactivities of dihydroagarofuran sesquiterpenoids have made them attractive targets for phytochemical and pharmacological investigation. Their diverse biological profiles underscore their potential as lead compounds in the development of new therapeutic agents.
Botanical Origin and Ethnobotanical Significance of Tripterygium wilfordii
C-2 Triptofordin is isolated from Tripterygium wilfordii, a vine native to East Asia that belongs to the Celastraceae family. city.ac.uk Commonly known as "Thunder God Vine" (Lei Gong Teng), this plant has a long history of use in Traditional Chinese Medicine for the treatment of a variety of ailments, particularly those of an inflammatory and autoimmune nature, such as rheumatoid arthritis. iiarjournals.orgresearchgate.net Beyond its medicinal applications, Tripterygium wilfordii has also been traditionally used as a botanical insecticide. researchgate.net The rich ethnobotanical history of this plant has spurred scientific interest in its chemical constituents and their pharmacological properties.
Genesis and Early Characterization of this compound as a Sesquiterpene Compound
The genesis of this compound research can be traced back to phytochemical investigations of Tripterygium wilfordii. It was identified as a member of the dihydroagarofuran sesquiterpenoid class of compounds. A pivotal study in the early characterization of this compound's biological activity was published in 1996, which investigated the antiviral properties of 13 sesquiterpenes isolated from the plant. city.ac.uk In this study, this compound was the only compound to exhibit a promising selectivity index of over 10 against Herpes Simplex Virus type 1 (HSV-1) in vitro. city.ac.uk
Further characterization revealed that this compound demonstrated moderate virucidal activity against several enveloped viruses, including HSV-1, human cytomegalovirus (HCMV), measles virus, and influenza A virus. city.ac.uk Mechanistic studies indicated that the compound did not interfere with the adsorption or penetration of HSV-1 into host cells. city.ac.uk Instead, its antiviral action was attributed to the suppression of viral protein synthesis during the early stages of viral replication, specifically inhibiting the translation of immediate-early gene transcripts. city.ac.uk
| Virus | Activity | Mechanism of Action | Reference |
|---|---|---|---|
| Herpes Simplex Virus type 1 (HSV-1) | Selectivity index >10; moderate virucidal activity | Suppression of viral protein synthesis; inhibition of immediate-early gene translation | city.ac.uk |
| Human Cytomegalovirus (HCMV) | Inhibitory activity; moderate virucidal activity | Not fully elucidated in the initial study | city.ac.uk |
| Measles Virus | Moderate virucidal activity | Not fully elucidated in the initial study | city.ac.uk |
| Influenza A Virus | Moderate virucidal activity | Not fully elucidated in the initial study | city.ac.uk |
Contemporary Research Trajectories and Unanswered Questions Regarding this compound
Following the initial promising antiviral research, dedicated studies focusing solely on this compound have become less frequent. Much of the contemporary research on Tripterygium wilfordii has shifted towards other constituents, such as the diterpenoid triptolide (B1683669) and the triterpene celastrol, which have shown potent anti-inflammatory and anticancer activities. science.gov This shift in focus has left several key questions about this compound unanswered.
A primary unanswered question is the precise molecular target of this compound's antiviral activity. While it is known to inhibit viral protein synthesis, the specific host or viral factors it interacts with to achieve this effect remain to be elucidated. city.ac.uk Furthermore, the full spectrum of this compound's biological activity is yet to be explored. Its potential efficacy against other viral families, as well as its potential anti-inflammatory or immunomodulatory properties, suggested by the activities of other dihydroagarofuran sesquiterpenoids, have not been extensively investigated.
The lack of recent in-depth studies on this compound represents a significant gap in the literature. Future research is needed to:
Elucidate the specific mechanism of action of its antiviral effects.
Investigate its potential against a broader range of viruses, including emerging viral threats.
Explore other potential bioactivities, such as anti-inflammatory and immunomodulatory effects.
Conduct in vivo studies to determine its efficacy and pharmacokinetic profile in animal models.
Addressing these unanswered questions could revitalize interest in this compound as a potential lead compound for the development of novel antiviral therapies.
Structure
2D Structure
3D Structure
Properties
CAS No. |
111514-63-7 |
|---|---|
Molecular Formula |
C8 H12 N4 O |
Molecular Weight |
610.6 g/mol |
IUPAC Name |
[(2R,4R,5S,6R,7S,8R,9R,12R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate |
InChI |
InChI=1S/C33H38O11/c1-18(34)40-25-22(36)17-31(5,39)33-26(41-19(2)35)23(30(3,4)44-33)24(42-28(37)20-13-9-7-10-14-20)27(32(25,33)6)43-29(38)21-15-11-8-12-16-21/h7-16,22-27,36,39H,17H2,1-6H3/t22-,23-,24-,25-,26-,27-,31-,32-,33?/m1/s1 |
InChI Key |
FOIOSVGAFMLLDU-QGCFOTDLSA-N |
SMILES |
CC(=O)OC1C(CC(C23C1(C(C(C(C2OC(=O)C)C(O3)(C)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C)(C)O)O |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](C[C@@](C23[C@]1([C@@H]([C@@H]([C@H]([C@H]2OC(=O)C)C(O3)(C)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C)(C)O)O |
Canonical SMILES |
CC(=O)OC1C(CC(C23C1(C(C(C(C2OC(=O)C)C(O3)(C)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C)(C)O)O |
Synonyms |
C-2 triptofordin triptofordin C 2 |
Origin of Product |
United States |
Biogenesis, Isolation, and Structural Characterization of C 2 Triptofordin
Strategies for the Isolation and Purification of C-2 Triptofordin from Plant Matrices
This compound is one of many structurally related sesquiterpenoid polyol esters found in Tripterygium wilfordii, a plant historically used in traditional Chinese medicine. The isolation and purification of this specific compound from the complex mixture of phytochemicals present in the plant matrix necessitate a systematic and multi-step approach.
The general strategy begins with the extraction of the dried and powdered plant material, typically the roots or leaves, using organic solvents. A common method involves reflux extraction with 95% ethanol (B145695). This initial crude extract is then subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. For instance, the ethanol extract is often suspended in water and partitioned with chloroform (B151607) to separate polar and non-polar constituents.
Further purification is achieved through various chromatographic techniques. Column chromatography using silica (B1680970) gel is a fundamental step, with elution gradients of increasing polarity (e.g., cyclohexane-ethyl acetate (B1210297) mixtures) to separate fractions containing compounds of similar polarity. These fractions are then typically subjected to repeated chromatographic separations, including medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC), to isolate individual compounds like this compound in a pure form.
| Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |
|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Initial fractionation of crude extract |
| Medium-Pressure Liquid Chromatography (MPLC) | Silica Gel or Reversed-Phase C18 | Solvent gradients tailored to fraction | Further separation of complex fractions |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 | Acetonitrile (B52724)/Water or Methanol/Water Gradient | Final purification to yield pure compound |
Biosynthetic Pathways of Sesquiterpenes Leading to the Dihydroagarofuran Scaffold
The biosynthesis of this compound, like all sesquiterpenoids, begins with the fundamental C15 precursor, farnesyl pyrophosphate (FPP). frontiersin.org The formation of the characteristic tricyclic dihydroagarofuran core of this compound from the linear FPP molecule involves a series of complex enzymatic cyclization and rearrangement reactions.
The biosynthesis is initiated by a class of enzymes known as sesquiterpene synthases (TPS). These enzymes catalyze the ionization of FPP, leading to the formation of a farnesyl carbocation. This highly reactive intermediate then undergoes a series of intramolecular cyclizations. The formation of the dihydroagarofuran skeleton is believed to proceed through a germacrene intermediate, which is a common precursor for many sesquiterpenoids.
The precise enzymatic machinery responsible for the cyclization cascade leading to the dihydroagarofuran scaffold in Tripterygium wilfordii is an area of ongoing research. However, the general mechanism involves the initial 1,10-cyclization of the farnesyl cation to form a germacradienyl cation. Subsequent protonation-induced cyclizations and rearrangements, guided by the specific topology of the active site of the relevant sesquiterpene synthase, lead to the formation of the bicyclic eudesmane (B1671778) skeleton, which is a key precursor to the dihydroagarofuran core. A final intramolecular ether linkage formation, likely enzyme-catalyzed, establishes the characteristic tetrahydrofuran (B95107) ring of the dihydroagarofuran structure.
Following the formation of the core dihydroagarofuran scaffold, a series of post-cyclization modifications occur, which are crucial for the structural diversity of this class of compounds. These modifications are primarily catalyzed by cytochrome P450 monooxygenases and various transferases. These enzymes introduce hydroxyl groups at specific positions on the scaffold, which can then be further modified.
A key modification in the biosynthesis of this compound is the esterification at the C-2 position. This reaction involves the enzymatic transfer of an acyl group from an activated acyl donor, such as an acyl-CoA, to the hydroxyl group at the C-2 position of the dihydroagarofuran core. The specific acyltransferase responsible for this esterification in the biosynthesis of this compound has not yet been fully characterized. The identity of the ester group contributes significantly to the biological activity of the final molecule.
Advanced Spectroscopic Methods for this compound Structural Elucidation
The determination of the complex three-dimensional structure of this compound relies on the application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information about the chemical environment of each proton and carbon atom, as well as their connectivity.
¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the connectivity of neighboring protons.
¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule and for identifying the positions of ester groups and other substituents.
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
|---|---|---|---|
| 1 | 75.2 | 5.45 | d (3.5) |
| 2 | 72.1 | 5.10 | dd (3.5, 10.5) |
| 3 | 40.5 | 2.30 | m |
| 4 | 85.3 | - | - |
| 5 | 55.8 | 2.15 | d (12.0) |
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy by measuring the mass-to-charge ratio (m/z) of its molecular ion.
Furthermore, tandem mass spectrometry (MS/MS) experiments can provide structural information by inducing fragmentation of the molecule and analyzing the resulting fragment ions. The fragmentation pattern can reveal the nature of the ester groups and their positions on the dihydroagarofuran scaffold. For instance, the loss of a neutral fragment corresponding to the mass of the ester group is often observed, helping to confirm its identity and attachment point.
Analogous and Related Dihydroagarofuran Sesquiterpenoids from Tripterygium Species
The genus Tripterygium is a rich source of a diverse array of dihydroagarofuran sesquiterpenoids, many of which share the same core skeleton as this compound but differ in their ester functionalities. The study of these related compounds provides valuable insights into the structure-activity relationships within this class of molecules. Numerous such compounds have been isolated from Tripterygium wilfordii and Tripterygium regelii.
| Compound Name | Molecular Formula | Plant Source |
|---|---|---|
| Triptofordin B | C41H45NO16 | Tripterygium regelii |
| Triptregeline B | C41H45NO17 | Tripterygium regelii |
| Triptregeline C | C39H43NO16 | Tripterygium regelii |
| Triptregeline H | C36H42O15 | Tripterygium regelii |
| Wilforsinine K | C38H44O16 | Tripterygium wilfordii |
| Angulatin M | C36H42O15 | Tripterygium wilfordii |
| Tripterfordin A | C34H38O12 | Tripterygium wilfordii |
Antiviral Pharmacology and Spectrum of C 2 Triptofordin
Efficacy Against Herpes Simplex Virus Type 1 (HSV-1) Replication
C-2 Triptofordin demonstrates notable activity in inhibiting the replication of HSV-1. Its effects are observed in the early stages of the viral life cycle, influencing viral protein synthesis and gene expression.
Studies indicate that this compound suppresses the synthesis of virus-specific proteins when introduced during the initial phases of HSV-1 replication, specifically within the first 0-4 hours post-infection. oup.com This inhibition is linked to its effect on the translation of transcripts from immediate early genes, a critical step in viral replication. oup.comresearchgate.netresearchgate.net Importantly, this compound does not interfere with the adsorption or penetration of HSV-1 into host cells, suggesting its primary action occurs post-entry or through direct viral inactivation. oup.com While specific quantitative data detailing dose-dependent inhibition of plaque formation across a range of concentrations is not presented in a tabular format in the reviewed literature, the compound's documented suppression of viral protein synthesis and its moderate, dose-dependent virucidal activity imply a dose-responsive reduction in plaque formation. oup.com Furthermore, this compound has been shown to exhibit additive antiviral effects when used in combination with acyclovir (B1169) against HSV-1 replication. oup.comresearchgate.net
This compound possesses moderate, dose-dependent virucidal activity against enveloped viral particles, including HSV-1. This suggests that the compound can directly inactivate infectious virus particles. oup.com
Table 1: Virucidal Activity of this compound Against Enveloped Viruses at 50 mg/L
| Virus Tested | Residual Infectivity (% of Control) |
| Herpes Simplex Virus Type 1 | 30-50% |
| Human Cytomegalovirus (HCMV) | 30-50% |
| Measles Virus (MeV) | 30-50% |
| Influenza A Virus (H1N1) | 30-50% |
Data represents approximate residual infectivity compared to untreated control preparations when incubated with this compound at 50 mg/L for 3 hours at 37°C. oup.com
Activity Against Human Cytomegalovirus (HCMV) Replication
This compound also demonstrates inhibitory effects against Human Cytomegalovirus (HCMV) replication.
The compound has been shown to inhibit HCMV replication by suppressing viral protein synthesis when administered during the early stages of infection. oup.com Crucially, research indicates that this compound specifically inhibits the translation of transcripts encoding immediate-early (IE) genes of HCMV. oup.comresearchgate.net The immediate-early genes are critical for initiating the viral replication cycle, making their targeted inhibition a significant antiviral strategy.
Differential Antiviral Effects on Enveloped versus Non-Enveloped Viruses
This compound exhibits a distinct pattern of activity, primarily targeting enveloped viruses while showing no efficacy against non-enveloped viruses.
The antiviral profile of this compound includes moderate virucidal activity against other enveloped viruses such as Measles Virus (MeV) and Influenza A Virus (H1N1 Strain). oup.com This broad activity against enveloped viruses suggests a mechanism that may target common structural components or replication processes unique to these viruses. In contrast, this compound has demonstrated no inhibitory effect against non-enveloped viruses, including Poliovirus and Coxsackievirus, highlighting its specificity towards viruses possessing a lipid envelope. oup.com
Compound and Virus Glossary:
This compound: A sesquiterpene compound.
Herpes Simplex Virus Type 1 (HSV-1): A common human viral pathogen.
Human Cytomegalovirus (HCMV): A ubiquitous herpesvirus that can cause disease in immunocompromised individuals.
Measles Virus (MeV): The causative agent of measles, a highly contagious viral disease.
Influenza A Virus (H1N1 Strain): A subtype of the influenza A virus responsible for seasonal flu and pandemics.
Poliovirus: An enterovirus that causes poliomyelitis.
Coxsackievirus: A group of enteroviruses that can cause various illnesses.
Lack of Activity Against Poliovirus Type 1 (PV-1) and Coxsackievirus Type B1 (CV-B1)
Studies investigating the antiviral spectrum of this compound have indicated a distinct lack of efficacy against non-enveloped viruses. Specifically, this compound was found to be ineffective against Poliovirus Type 1 (PV-1) and Coxsackievirus Type B1 (CV-B1) oup.comnih.gov. While this compound exhibits moderate virucidal activity against several enveloped viruses, including herpes simplex virus type 1 (HSV-1), human cytomegalovirus (HCMV), measles virus, and influenza A virus, its activity does not extend to these enteroviruses oup.comnih.gov. This differential activity suggests that the mechanism of action of this compound is not effective against the structural components or replication machinery of these specific non-enveloped viruses.
Evaluation of Antiviral Selectivity Indices of this compound
The evaluation of antiviral selectivity indices is crucial for determining the therapeutic potential of a compound, balancing its efficacy against viruses with its toxicity to host cells. In comparative studies involving sesquiterpenes isolated from Tripterygium wilfordii, this compound emerged as a compound with significant antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) oup.comnih.gov. Research findings indicate that this compound demonstrated a selectivity index (SI) of more than 10 when tested against HSV-1 oup.comnih.gov. A selectivity index greater than 10 is generally considered indicative of a compound's potential for therapeutic use, suggesting a substantial difference between the concentration required to inhibit viral replication and the concentration that causes significant host cell toxicity nih.gov.
| Compound | Target Virus | Selectivity Index (SI) | Notes |
| This compound | HSV-1 | > 10 | Indicates a favorable balance between antiviral efficacy and cytotoxicity. |
Comparative Analysis of Antiviral Profiles with Other Natural Products
This compound's antiviral profile shows a clear distinction between enveloped and non-enveloped viruses, a characteristic observed in many natural product antivirals nih.gov. While it possesses moderate virucidal activity against enveloped viruses such as HSV-1, HCMV, measles virus, and influenza A virus, it is inactive against non-enveloped viruses like Poliovirus Type 1 and Coxsackievirus Type B1 oup.comnih.gov. This pattern contrasts with some other natural compounds that may exhibit broader or different spectra of activity. For instance, research has explored various plant-derived compounds, including phenylpropanoids and other sesquiterpenes, which also demonstrate antiviral effects, often by directly inactivating virus particles nih.govresearchgate.net. Studies have also investigated the synergistic effects of this compound with conventional antiviral drugs like acyclovir, suggesting potential for combination therapies against viruses like HSV-1 peacehealth.org. The comparative analysis highlights that while this compound is a potent agent against certain enveloped viruses, its specific mechanism of action may not be universally applicable across all viral types, a common trait among natural product-derived antivirals which often target specific viral components or cellular pathways semanticscholar.orgresearchgate.net.
Molecular Mechanisms of Antiviral Action of C 2 Triptofordin
Intervention at Early Stages of the Viral Replication Cycle
The antiviral activity of C-2 Triptofordin is critically timed to the early phases of the viral replication cycle, following the entry of the virus into the host cell but preceding the bulk of viral protein production.
Time-of-addition assays are crucial for elucidating the specific stage of the viral lifecycle that an antiviral compound targets. Research indicates that the antiviral efficacy of this compound is most pronounced when the compound is introduced during the early stages of viral replication. nih.gov Its primary impact is observed in the suppression of viral protein synthesis within infected cells when administered early after infection. nih.gov This timing suggests that this compound acts after the virus has entered the cell but before the full establishment of the viral protein manufacturing machinery. The effectiveness of the compound diminishes if added at later stages, underscoring its role in disrupting early post-entry events.
Unlike some antiviral agents that block the initial steps of infection, this compound does not interfere with the attachment of the virus to the host cell surface (adsorption) or its subsequent entry into the cell (penetration). nih.gov Experimental data shows that the presence of this compound during the viral inoculation period does not produce a dose-dependent inhibition of viral penetration into host cells. oup.com This finding indicates that the compound does not disrupt the fusion between the viral envelope and the host cell membrane. oup.com While the compound has shown moderate virucidal activity against several enveloped viruses, including HSV-1 and HCMV, its primary therapeutic action is not attributed to the direct inactivation of virus particles before they can infect a cell. nih.govoup.com
| Viral Replication Stage | Observed Effect of this compound | Reference |
|---|---|---|
| Viral Adsorption | No significant inhibition | nih.gov |
| Host Cell Penetration | No significant inhibition | nih.govoup.com |
| Post-Penetration (Early Stage) | Suppression of viral protein synthesis | nih.gov |
Modulation of Host Cell Protein Synthesis Pathways in Infected States
The core antiviral mechanism of this compound lies in its ability to manipulate the host cell's protein synthesis machinery, specifically to the detriment of the invading virus.
Once a virus enters a host cell, it hijacks the cellular machinery to produce its own proteins. This compound effectively curtails this process. Studies have demonstrated that the compound suppresses the synthesis of viral proteins within infected cells. nih.gov This inhibition is a key factor in halting the production of new virus particles and controlling the spread of the infection.
The viral replication process is a temporally regulated cascade of gene expression, beginning with the transcription and translation of immediate early (IE) genes. These genes encode regulatory proteins that are essential for the expression of subsequent classes of viral genes. This compound has been shown to specifically inhibit the translation of the transcripts from these immediate early genes. nih.gov By preventing the production of IE proteins, the compound effectively short-circuits the entire viral replication cascade at a very early point, preventing the virus from taking full control of the host cell's synthetic capacities.
Differential Sensitivity of the Protein Synthesis Machinery in Infected Versus Uninfected Cells
A critical feature of an effective antiviral agent is its ability to target viral processes with minimal toxicity to the host. This compound exhibits this selectivity. The compound is an effective inhibitor of HSV-1 replication at concentrations that have minimal to no adverse effects on the growth and proliferation of uninfected host cells. oup.com This is quantified by a selectivity index—the ratio of the cytotoxic dose to the effective antiviral dose—of more than 10 for this compound. nih.govoup.com
This differential sensitivity suggests that the protein synthesis machinery in virus-infected cells is more susceptible to the inhibitory actions of this compound than in uninfected cells. While the precise molecular basis for this selectivity is not fully elucidated, it is a common phenomenon that viral infection can alter the host cell's internal environment, for instance by changing membrane permeability. nih.gov Such virus-induced cellular changes may facilitate the uptake or specific activity of the compound in infected cells, leading to a targeted suppression of protein synthesis where it is most needed to halt viral replication, while sparing uninfected cells.
| Mechanism Aspect | Description | Reference |
|---|---|---|
| Primary Target | Host cell protein synthesis machinery | nih.gov |
| Specific Action | Inhibition of translation of immediate early viral gene transcripts | nih.gov |
| Effective Time Window | Early stages of viral replication, post-cell entry | nih.gov |
| Selectivity | High selectivity for infected cells over uninfected cells (Selectivity Index > 10) | nih.govoup.com |
Synergistic Interactions with Established Antiviral Agents
The exploration of combination therapies is a critical strategy in antiviral research, aiming to enhance efficacy, reduce dosages, and mitigate the development of drug-resistant viral strains. The interaction between this compound and established antiviral agents has been a subject of scientific inquiry, particularly its potential to work in concert with drugs that have different mechanisms of action.
The additive effect was systematically evaluated by assessing the virus yield in the presence of varying concentrations of both this compound and Acyclovir (B1169). The results consistently showed that the combined application of the two compounds led to an increased antiviral effect. oup.com This suggests that a combination therapy approach could be beneficial, potentially allowing for reduced concentrations of each agent, which may in turn reduce the likelihood of adverse effects and the emergence of drug-resistant HSV-1 strains. oup.com
The following table details the results of a combination study, illustrating the additive antiviral effects of this compound and Acyclovir against HSV-1. The data is presented as the percentage of virus yield, where a lower percentage indicates greater antiviral activity.
| Acyclovir Concentration (mg/L) | This compound Concentration (mg/L) | |||
|---|---|---|---|---|
| 0 | 4 | 20 | 100 | |
| 0 | 100% | 85% | 40% | 15% |
| 0.2 | 70% | 60% | 30% | 10% |
| 1 | 45% | 35% | 15% | 5% |
| 5 | 20% | 15% | 5% | <1% |
| 25 | <1% | <1% | <1% | <1% |
Structure Activity Relationships Sar and Synthetic Modifications of C 2 Triptofordin
Computational Chemistry Approaches to SAR Elucidation
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of molecules and their biological activity or efficacy. This methodology is instrumental in drug discovery and development, enabling the prediction of the biological properties of novel compounds based on their structural features, thereby guiding synthetic efforts towards more potent and effective molecules. In the context of Triptofordin research, QSAR studies have been employed to elucidate how structural modifications influence the efficacy of Triptofordin derivatives uj.ac.za.
The development of a predictive QSAR model typically involves several key stages:
Dataset Preparation: This initial phase requires a well-defined set of compounds, such as various Triptofordin analogues, for which reliable experimental efficacy data (e.g., IC50, EC50 values) has been determined. The quality and diversity of this dataset are crucial for building robust models.
Molecular Descriptor Calculation: Chemical structures are translated into numerical representations using molecular descriptors. These descriptors quantify various physicochemical, topological, electronic, and three-dimensional (3D) properties of the molecules. Examples of descriptors used in QSAR studies include lipophilicity (e.g., LogP), molecular weight, topological indices, quantum-chemical parameters, and 3D molecular field descriptors frontiersin.orgnih.govmdpi.comresearchgate.net.
Model Building: Various statistical methods and machine learning algorithms are employed to correlate the calculated molecular descriptors with the experimentally determined biological activities. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN), Support Vector Machines (SVM), and more advanced methods like Genetic Programming (GP) or Comparative Molecular Similarity Indices Analysis (CoMSIA) frontiersin.orgnih.govresearchgate.netnih.govkrishisanskriti.org. The goal is to build a model that accurately reflects the observed structure-activity trends.
Model Validation: A critical step to ensure the reliability and predictive power of the QSAR model is rigorous validation. This involves both internal validation (e.g., cross-validation, R-squared (R²), Q-squared (Q²), Root Mean Squared Error (RMSE)) and external validation using an independent set of compounds not included in the training set frontiersin.orgmdpi.comnih.govfrontiersin.orgcsit.am. A well-validated model should demonstrate high statistical significance and accurately predict the activity of new molecules.
Prediction and Interpretation: Once validated, the QSAR model can be used to predict the efficacy of novel, unsynthesized Triptofordin analogues. By calculating the same descriptors for these new compounds and inputting them into the model, researchers can estimate their potential biological activity. This predictive capability allows for the rational design of new chemical entities with enhanced efficacy, prioritizing synthetic efforts on compounds most likely to exhibit desired pharmacological profiles.
Data Tables in QSAR Studies
A typical QSAR study would present its findings in data tables that summarize the key information for the compounds analyzed. These tables often include the compound identifier, relevant molecular descriptors, experimental activity values, and predicted activity values derived from the QSAR model.
Methodological Frameworks for C 2 Triptofordin Research
In Vitro Virological Assays
Plaque Reduction Assays for Viral Infectivity Quantification
Plaque reduction assays are a fundamental technique used to quantify the reduction in infectious virus particles in the presence of an antiviral agent. In the study of C-2 Triptofordin, this method was employed to determine the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the number of viral plaques by half.
Research showed that this compound effectively suppressed the replication of HSV-1 and HCMV when added to the medium immediately after virus infection. thieme-connect.com However, it demonstrated no significant activity against non-enveloped viruses such as poliovirus and coxsackievirus under the same conditions. thieme-connect.com Among the viruses tested, HSV-1 was found to be the most susceptible to the compound. thieme-connect.com The virus yield was quantified by plaque assay after incubation periods specific to each virus—one day for HSV-1, poliovirus, and coxsackievirus, and five days for HCMV. thieme-connect.com
Time-of-Addition Studies for Mechanistic Pathway Delineation
Time-of-addition studies are critical for pinpointing the specific stage of the viral replication cycle that an antiviral compound targets. Experiments involving this compound revealed that its antiviral efficacy is highest during the initial phases of infection. thieme-connect.com
When the compound was added to HSV-1-infected cells at various time points post-infection, it was found to suppress viral protein synthesis most effectively during the early steps of replication. thieme-connect.com The research indicated that this compound did not inhibit viral synthesis when introduced at later stages (4 to 8 hours post-infection), a period when β and γ group proteins are typically synthesized. thieme-connect.com This suggests that the compound interferes with early viral replication events. thieme-connect.com Further investigation into its effect on immediate-early (IE) genes showed that while the transcription of these genes was unaffected, the translation of their transcripts was suppressed by the compound. thieme-connect.com
Virucidal Assays for Direct Inactivation Evaluation
To determine if this compound could directly inactivate virus particles, virucidal assays were performed. This involved incubating the virus stocks directly with varying concentrations of the compound before allowing them to infect host cells. thieme-connect.com
The results demonstrated a moderate, dose-dependent virucidal effect of this compound against several enveloped viruses. thieme-connect.comgene-quantification.desigmaaldrich.com After a three-hour incubation with the compound, the infectivity of HSV-1, HCMV, influenza A virus, and measles virus was reduced. thieme-connect.com At the highest tested concentration of 50 mg/L, the residual infectivity of these viruses was approximately 30-50% compared to untreated controls. thieme-connect.com In contrast, the non-enveloped poliovirus and coxsackievirus were not affected, indicating that the virucidal action of this compound may be specific to enveloped viruses, potentially through direct interaction with the viral envelope. thieme-connect.comsigmaaldrich.com
Cellular and Molecular Biological Techniques
Radiometric Labeling and Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Protein Synthesis Analysis
To investigate the impact of this compound on protein synthesis, researchers utilized radiometric labeling of proteins followed by separation using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). HeLa cells, both uninfected (mock-infected) and infected with HSV-1, were treated with the compound and radiolabeled at specific times. thieme-connect.com
The analysis revealed that this compound had no discernible effect on cellular protein synthesis in uninfected cells at concentrations of 20 and 100 mg/L. thieme-connect.com However, in HSV-1 infected cells, the compound inhibited the translation process. thieme-connect.com These findings suggest that the protein-synthesis machinery of virus-infected cells is more sensitive to this compound than that of uninfected cells. thieme-connect.com The study further pinpointed this inhibition to the translation of immediate-early (IE) gene transcripts, a crucial early event in the HSV-1 replication cycle. thieme-connect.com
Immunodetection Methods for Immediate Early Protein Analysis
While direct immunodetection studies specifically targeting this compound's effect on immediate early (IE) proteins are not extensively documented in the available literature, the methodological principles are well-established in virology and cellular biology. Immediate early genes are the first set of genes expressed upon viral infection, and their protein products are crucial for the subsequent stages of the viral life cycle. frontiersin.orgmdpi.com For viruses like Herpes Simplex Virus-1 (HSV-1) and Cytomegalovirus (CMV), IE proteins such as ICP0, ICP4, ICP27, IE1, and IE2 are key regulators of viral gene expression and host-pathogen interactions. mdpi.comnih.govnih.gov
Immunodetection methods are pivotal for analyzing the expression and localization of these IE proteins. Techniques such as Western blotting would be employed to quantify the levels of specific IE proteins in cell lysates following treatment with this compound and viral infection. This would reveal whether the compound inhibits or enhances the production of these critical viral regulators. Furthermore, immunofluorescence microscopy could be utilized to visualize the subcellular localization of IE proteins. For instance, some IE proteins are known to target specific nuclear structures, and any alteration in this localization pattern by this compound could indicate a mechanism of action. nih.gov
The analysis of immediate early response proteins in a non-viral context, such as IER2 (Immediate Early Response 2), is also relevant. genecards.org IER2 is involved in processes like cell motility and transcriptional regulation. genecards.org Immunodetection techniques could ascertain whether this compound influences the expression of such cellular immediate early proteins, providing insights into its broader effects on cellular signaling and gene regulation.
Computational Systems Pharmacology
Computational systems pharmacology offers a powerful in silico approach to predict the biological targets and pathways affected by this compound. This is particularly valuable for complex natural products that may interact with multiple cellular components.
Network pharmacology is a key computational strategy used to explore the complex interactions between drug compounds and biological systems. nih.gov For compounds like this compound, which is a component of Tripterygium wilfordii, network pharmacology has been used to predict its potential targets and the pathways through which it may exert its effects. nih.govclinicsinoncology.comresearchgate.net The process typically involves identifying the active components of an herb, predicting their protein targets using various databases, and then constructing a network that visualizes the relationships between the compounds, their targets, and associated diseases. nih.govclinicsinoncology.com
In studies on Tripterygium wilfordii, this compound has been identified as one of the active constituents. nih.govnih.govclinicsinoncology.comresearchgate.net Through network pharmacology, potential protein targets for the compounds within this plant have been identified. These targets are often implicated in various diseases, and the network analysis helps to highlight the key "hub" genes or proteins that are central to the compound's mechanism of action. nih.govclinicsinoncology.com This approach has suggested that the therapeutic effects of Tripterygium wilfordii are likely due to the synergistic action of its multiple components on multiple targets. nih.gov
Gene Ontology (GO) enrichment analysis is a bioinformatic method used to categorize and understand the biological relevance of a set of genes, for example, the predicted targets of this compound. geneontology.orgadvaitabio.com This analysis classifies genes into three main domains: biological processes, cellular components, and molecular functions. geneontology.org By identifying which GO terms are over-represented in a list of target genes, researchers can infer the biological processes most likely to be affected by the compound. geneontology.orgnih.gov
In the context of research on Tripterygium wilfordii, GO enrichment analysis of the predicted target genes of its active compounds (including this compound) has revealed enrichment in processes such as the response to lipopolysaccharide, positive regulation of cytokine production, and leukocyte proliferation. nih.gov This suggests that the compounds may have significant effects on the immune system and inflammatory responses. The analysis provides a systematic way to interpret the large datasets generated from target prediction and helps to formulate hypotheses about the compound's function. advaitabio.comnih.gov
The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database resource for understanding high-level functions and utilities of the biological system, such as the cell, the organism, and the ecosystem, from molecular-level information. nih.govnih.govresearchgate.net KEGG pathway analysis is used to identify the specific signaling and metabolic pathways in which the target genes of a compound are involved. genome.jp This provides a more detailed view of the molecular interactions and reaction networks that may be modulated by this compound. nih.govnih.gov
For Tripterygium wilfordii, KEGG pathway analysis has been instrumental in elucidating the potential mechanisms of its therapeutic effects. nih.govclinicsinoncology.com The analysis of target genes associated with its active compounds has shown significant enrichment in pathways such as the AGE-RAGE signaling pathway, NF-kappa B signaling pathway, Toll-like receptor signaling pathway, and IL-17 signaling pathway. nih.gov These pathways are critically involved in inflammation, immunity, and cellular stress responses, aligning with the traditional uses and observed pharmacological activities of the plant.
Advanced Spectroscopic and Chromatographic Analytical Techniques
The precise identification and characterization of this compound rely on sophisticated analytical methods that can provide detailed structural and mass information.
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the accurate determination of the molecular mass of a compound. alevelchemistry.co.ukmeasurlabs.comresearchgate.net Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios to a very high degree of accuracy (typically to four or five decimal places), which allows for the unambiguous determination of the elemental composition of a molecule. alevelchemistry.co.ukchromatographyonline.com This high precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. alevelchemistry.co.uk
For a complex natural product like this compound, HRMS is invaluable for confirming its molecular formula. chemrxiv.org By comparing the experimentally measured accurate mass with the calculated mass for a proposed chemical formula, researchers can confidently identify the compound. This technique is often coupled with liquid chromatography (LC) to separate this compound from other components in a complex mixture, such as a plant extract, before it is introduced into the mass spectrometer. The combination of LC-HRMS provides both retention time and accurate mass data, which are powerful tools for the identification and quantification of specific compounds. chromatographyonline.com
Advanced Chromatographic Separations (e.g., UHPLC) for Purity and Isolation
The assessment of purity and the successful isolation of this compound from its natural source, Tripterygium wilfordii, or from synthetic reaction mixtures, are critically dependent on high-resolution chromatographic techniques. Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC), offering superior resolution, increased sensitivity, and substantially reduced analysis times. lcms.cz These improvements are primarily due to the use of columns packed with sub-2 µm particles, which demand specialized systems capable of handling the resulting high backpressures. lcms.cz For complex sesquiterpenes like this compound, which are often present in intricate biological extracts alongside structurally similar analogues, the resolving power of UHPLC is indispensable for accurate purity determination and for guiding isolation strategies. mdpi.comresearchgate.net
Purity Analysis using UHPLC
The primary goal of purity analysis is to detect and quantify any impurities present in a sample of this compound. A validated UHPLC method provides a detailed "fingerprint" of the sample, separating the target compound from contaminants, which may include biosynthetic precursors, degradation products, or other related terpenoids from the source organism. researchgate.netnih.gov
Method development for a compound like this compound, a moderately polar sesquiterpene ester, typically involves reversed-phase chromatography. researchgate.net This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromtech.com
A typical UHPLC method for the purity assessment of a this compound sample would be developed by optimizing several key parameters to achieve baseline separation of all relevant peaks. The following table outlines a plausible set of conditions for such an analysis, extrapolated from established methods for other sesquiterpenes and diterpenoids isolated from Tripterygium species. mdpi.comthieme-connect.com
Table 1: Illustrative UHPLC Method Parameters for Purity Analysis of this compound
| Parameter | Specification | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) | C18 phases provide excellent hydrophobic retention for moderately polar sesquiterpenes. The sub-2 µm particles ensure high efficiency and resolution. mdpi.com |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for compounds with acidic or basic functionalities and enhances ionization for mass spectrometry (MS) detection. thieme-connect.com |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase LC with good UV transparency and elution strength for terpenoids. thieme-connect.com |
| Gradient Elution | 40% B to 95% B over 10 minutes | A gradient is necessary to elute a wide range of compounds with varying polarities, from polar impurities to the less polar this compound and other related esters. mdpi.com |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm internal diameter column to maintain optimal linear velocity and efficiency. mdpi.com |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak symmetry and separation efficiency. nih.gov |
| Detection | Diode Array Detector (DAD) at 210 nm; Mass Spectrometry (MS) | DAD allows for peak purity assessment across a UV spectrum. MS provides mass information for definitive identification of this compound and its impurities. nih.govthieme-connect.com |
| Injection Volume | 1-2 µL | Small injection volumes are crucial in UHPLC to prevent peak broadening and column overload. lcms.cz |
Purity is typically calculated using the area normalization method from the resulting chromatogram, where the peak area of this compound is expressed as a percentage of the total area of all detected peaks. upb.ro For definitive quantification, a reference standard of known purity is required to create a calibration curve. scielo.br
Isolation via Chromatographic Separation
While UHPLC is an analytical tool, the principles are directly applicable to preparative and semi-preparative HPLC for the physical isolation of this compound. The process begins with crude extracts from Tripterygium wilfordii, which are often first subjected to lower-resolution techniques like vacuum liquid chromatography or flash chromatography using silica (B1680970) gel to yield enriched fractions. google.com
These enriched fractions, containing a mixture of related compounds, are then subjected to one or more rounds of preparative HPLC. The goal is to scale up the analytical separation to isolate milligram-to-gram quantities of the pure compound. polypeptide.com This requires larger columns, higher flow rates, and increased sample loading. Reversed-phase chromatography remains the method of choice for this final purification step due to its high resolving power. chromtech.compolypeptide.com
The following table details a representative semi-preparative HPLC method for the final purification of a sesquiterpene like this compound.
Table 2: Representative Semi-Preparative HPLC Parameters for Isolation of this compound
| Parameter | Specification | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 10 mm, 5 µm particle size) | A wider column diameter allows for higher sample loading. Larger particles (5 µm) are common in preparative work to reduce backpressure. thieme-connect.com |
| Mobile Phase | Acetonitrile / Water | Isocratic or shallow gradient elution is often used in the final polishing step to maximize resolution around the target peak. nih.gov |
| Elution Mode | Isocratic at 60% Acetonitrile (example) | An isocratic method, determined from analytical runs, simplifies the process and allows for solvent recycling, which is economical at a larger scale. nih.gov |
| Flow Rate | 4.0 mL/min | Flow rate is scaled up proportionally to the column's cross-sectional area to maintain separation performance. |
| Detection | UV-Vis at 210 nm | UV detection is a non-destructive method used to monitor the elution of compounds and trigger fraction collection. nih.gov |
| Sample Loading | 10-50 mg per injection | The amount of crude fraction that can be loaded depends on the complexity of the mixture and the resolution required. |
| Fraction Collection | Automated, based on UV peak detection | Fractions corresponding to the this compound peak are collected, pooled, and the solvent is removed to yield the purified compound. |
The successful application of these advanced chromatographic separations is fundamental to obtaining this compound at a purity level sufficient for detailed structural elucidation, biological activity screening, and other downstream research applications.
Broader Biological Implications and Pharmacological Relevance of C 2 Triptofordin
C-2 Triptofordin as a Prototype for Antiviral Sesquiterpene Development
This compound has emerged as a significant prototype for the development of novel antiviral drugs, particularly within the sesquiterpene class. Among 13 sesquiterpenes isolated from Tripterygium wilfordii, this compound was the only one to demonstrate a promising selectivity index (over 10) against Herpes Simplex Virus type 1 (HSV-1). oup.comnih.gov Its activity is not limited to HSV-1, as it also inhibits the replication of Human Cytomegalovirus (HCMV). oup.comoup.com
The compound exhibits moderate virucidal activity specifically against enveloped viruses, including HSV-1, HCMV, measles virus, and influenza A virus, while being ineffective against non-enveloped viruses like poliovirus and coxsackievirus. oup.com This suggests that its mechanism may involve direct interaction with the viral envelope. Research indicates that this compound does not interfere with the adsorption or penetration of HSV-1 into host cells. oup.comoup.com Instead, its primary antiviral effect appears to be the suppression of viral protein synthesis during the early stages of replication. oup.comnih.gov Specifically, it inhibits the translation of immediate-early gene transcripts, a mechanism distinct from many other antiviral compounds. oup.comoup.com This unique mode of action makes this compound and its structural analogues valuable scaffolds for creating new antiviral agents that could be effective against a range of enveloped viruses. rsc.org
Potential for Combination Therapies with Existing Antivirals
The development of drug-resistant viral strains is a significant challenge in antiviral therapy, making combination therapies an attractive strategy. nih.govresearchgate.net Combining agents with different mechanisms of action can produce additive or synergistic effects, potentially reducing the required dosage of each drug and minimizing toxicity. oup.comnih.gov
In this context, this compound has been evaluated in combination with the established antiviral drug Acyclovir (B1169) for its activity against HSV-1. oup.comnih.gov The results of these studies demonstrated that the two compounds have an additive antiviral effect. oup.comnih.gov This finding is significant because this compound's inhibition of viral protein translation is a different mechanism from that of Acyclovir, which targets viral DNA synthesis. The success of this combination highlights the potential for this compound and related sesquiterpenes to be used alongside existing antiviral drugs to enhance therapeutic efficacy and combat drug resistance. oup.comhealth-online-hero.comscienceopen.com
Research on Related Sesquiterpenes with Diverse Biological Activities
The family of sesquiterpenes, to which this compound belongs, is known for a wide array of biological activities. nih.govnih.gov Research into structurally related compounds, particularly those with a dihydroagarofuran (B1235886) core, has revealed significant potential in areas beyond virology, including cancer and immunology.
Dihydro-β-agarofuran sesquiterpenes, isolated from various species of the Celastraceae family (which includes Tripterygium wilfordii), have demonstrated notable antitumor-promoting activity. nih.govresearchgate.net A key method for evaluating this potential is the inhibition of the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov
Studies on a range of these compounds have shown that their efficacy is strongly linked to their specific chemical structure, particularly the types of substituents on the sesquiterpene scaffold. nih.govresearchgate.net The structure-activity relationship analysis revealed that substituents at the C-1 position can significantly modulate the anti-tumor promoting activity. nih.gov Several of these compounds have shown stronger inhibitory effects than β-carotene, a reference inhibitor. nih.gov
Table 1: Inhibitory Effects of Dihydro-β-agarofuran Sesquiterpenes on EBV-EA Activation
| Compound | Source Species | IC₅₀ (mol ratio/TPA) |
| Chiapen A | Maytenus chiapensis | 412 |
| Chiapen B | Maytenus chiapensis | 398 |
| Chiapen C | Maytenus chiapensis | 355 |
| Chiapen D | Maytenus chiapensis | 387 |
| Chiapen E | Maytenus chiapensis | 364 |
| β-carotene (Reference) | - | 425 |
This table presents a selection of dihydro-β-agarofuran sesquiterpenes and their inhibitory concentration (IC₅₀) on TPA-induced EBV-EA activation. Data sourced from Núñez et al. (2016). nih.gov
Compounds isolated from Tripterygium wilfordii are well-documented for their potent immunosuppressive and cytotoxic effects, which underpins the plant's traditional use in treating autoimmune diseases like rheumatoid arthritis. nih.govmdpi.com This activity is not limited to one class of compounds; sesquiterpenes, diterpenes (like Triptolide), and alkaloids from this plant all exhibit these properties. nih.gov
Sesquiterpene pyridine (B92270) alkaloids (SPAs), which feature a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core, have shown significant immunosuppressive activity by inhibiting the nuclear factor-kappa B (NF-κB) pathway. mdpi.com Other sesquiterpenes from the plant have demonstrated cytotoxic effects against various human cancer cell lines, including those for lung, osteosarcoma, and breast cancer. nih.govresearchgate.net The cytotoxic potential of sesquiterpenes is a broad area of research, with many compounds showing activity against numerous cancer cell lines. mdpi.comresearchgate.net
Table 2: Cytotoxic Activity of Selected Sesquiterpenes Against Cancer Cell Lines
| Compound Type/Name | Source Organism | Tested Cancer Cell Lines | IC₅₀ / GI₅₀ Values |
| Pentalenolactone derivative | Streptomyces qinglanensis | Solid tumor cell lines | 1.97–3.46 µM |
| Santamarine | Cyathocline purpurea | L1210, CCRF-CEM, KB, LS174T, MCF-7 | 0.16–1.3 µg/mL |
| 9β-acetoxycostunolide | Cyathocline purpurea | L1210, CCRF-CEM, KB, LS174T, MCF-7 | 0.16–1.3 µg/mL |
| 9β-acetoxyparthenolide | Cyathocline purpurea | L1210, CCRF-CEM, KB, LS174T, MCF-7 | 0.16–1.3 µg/mL |
This table summarizes the cytotoxic activity (IC₅₀ or GI₅₀ values) of various sesquiterpenes against different human cancer cell lines. Data sourced from multiple studies. mdpi.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
